

(R)-1-Methyl-3-pyrrolidinol: A Versatile Chiral Building Block in Drug Discovery

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Compound of Interest

Compound Name: (R)-1-Methyl-3-pyrrolidinol

Cat. No.: B031351

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(R)-1-Methyl-3-pyrrolidinol is a valuable chiral scaffold extensively utilized by researchers, scientists, and drug development professionals in the stereoselective synthesis of a diverse range of biologically active molecules. Its inherent chirality and functional group make it a crucial starting material for the development of novel therapeutics targeting various physiological pathways. This document provides detailed application notes and experimental protocols for the use of **(R)-1-Methyl-3-pyrrolidinol** in the synthesis of key pharmaceutical compounds.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ NO	
Molecular Weight	101.15 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	184-186 °C	
Density	0.99 g/mL at 25 °C	
Optical Rotation ([α]D)	-5.5° (c=1, MeOH)	

Applications in the Synthesis of Bioactive Molecules

(R)-1-Methyl-3-pyrrolidinol serves as a key chiral intermediate in the synthesis of several classes of therapeutic agents, including:

- Muscarinic Acetylcholine Receptor (mAChR) Antagonists: These compounds are investigated for the treatment of various disorders, including overactive bladder and chronic obstructive pulmonary disease (COPD).
- DNA Methyltransferase (DNMT) Inhibitors: These agents are explored for their potential in cancer therapy by reversing epigenetic silencing of tumor suppressor genes.
- Adenosine A2A Receptor Antagonists: These molecules are being studied for their therapeutic potential in neurodegenerative disorders such as Parkinson's disease.
- N-substituted Soft Anticholinergics: These are designed to have localized effects with reduced systemic side effects.

Experimental Protocols

I. Synthesis of N-substituted Soft Anticholinergics

This protocol describes the synthesis of a soft anticholinergic agent starting from **(R)-1-Methyl-3-pyrrolidinol**.

Reaction Scheme:

(R)-1-Methyl-3-pyrrolidinol is reacted with 2-cyclopentyl-2-phenylacetyl chloride to form an ester intermediate, which is then quaternized with an appropriate alkyl halide to yield the final soft anticholinergic compound.

Materials:

- **(R)-1-Methyl-3-pyrrolidinol**
- 2-Cyclopentyl-2-phenylacetyl chloride
- Triethylamine
- Dichloromethane (DCM), anhydrous

- Ethyl acetate
- Hexanes
- Methyl bromoacetate
- Acetonitrile

Procedure:

- Esterification:
 - To a solution of **(R)-1-Methyl-3-pyrrolidinol** (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 2-cyclopentyl-2-phenylacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 12 hours.
 - Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford the desired ester.
- Quaternization:
 - Dissolve the ester intermediate (1.0 eq) in acetonitrile.
 - Add methyl bromoacetate (1.5 eq) to the solution.
 - Stir the reaction mixture at room temperature for 24 hours.
 - The product will precipitate out of the solution. Collect the solid by filtration and wash with cold diethyl ether.

- Dry the solid under vacuum to yield the final N-substituted soft anticholinergic.

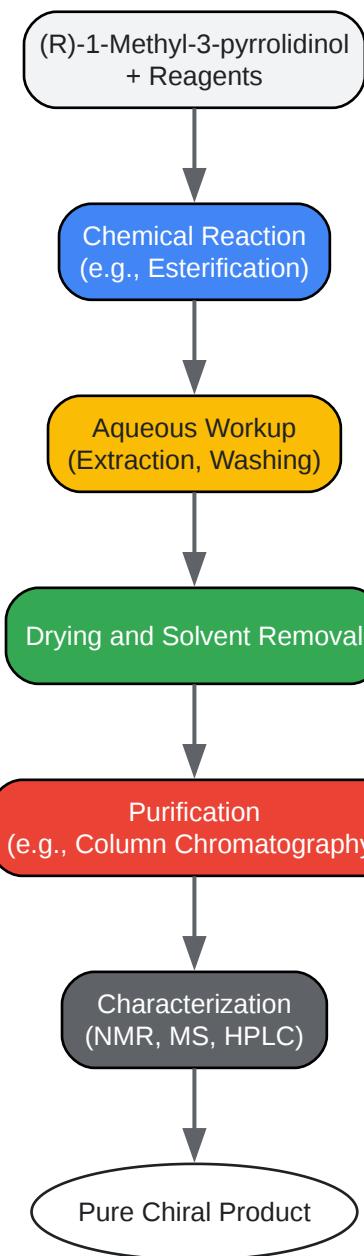
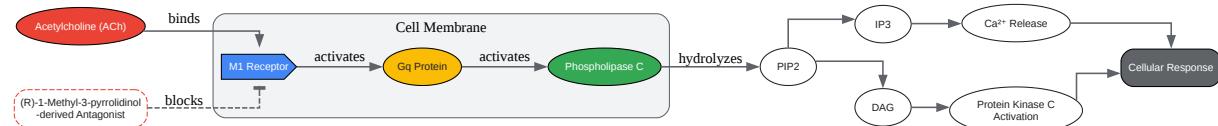
Quantitative Data:

Step	Product	Yield (%)	Purity (by HPLC)	Spectroscopic Data
Esterification	(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-phenylacetate	85	>98%	¹ H NMR, ¹³ C NMR, MS
Quaternization	(R)-3-((2-cyclopentyl-2-phenylacetyl)oxy)-1-(2-methoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium bromide	92	>99%	¹ H NMR, ¹³ C NMR, HRMS

Signaling Pathways and Workflows

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

Compounds derived from **(R)-1-Methyl-3-pyrrolidinol** can act as antagonists at the M1 muscarinic acetylcholine receptor. The canonical signaling pathway for M1 receptor activation is depicted below. Antagonists block this pathway by preventing the binding of acetylcholine (ACh).



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